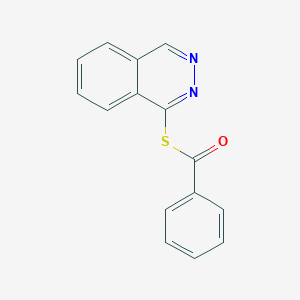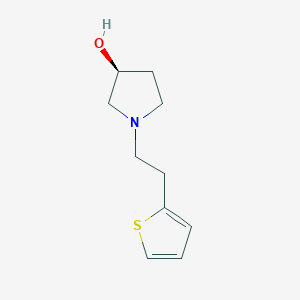![molecular formula C16H22N2O2 B7578079 N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, also known as HPO-1, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. HPO-1 is a spirocyclic compound that contains a hydroxyl group, a phenyl group, and an azaspiro group. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The exact mechanism of action of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. This compound may also modulate the activity of other neurotransmitter systems, such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain involved in learning and memory. This compound has been shown to have minimal side effects in animal models, suggesting that it may be well-tolerated in humans.
实验室实验的优点和局限性
One advantage of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is its selectivity for the 5-HT1A receptor, which may reduce the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to determine its optimal dose and administration route.
未来方向
There are several potential directions for future research on N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of its therapeutic potential in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the development of this compound analogs with improved selectivity and potency may lead to the discovery of even more effective treatments for these disorders.
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of neuroscience. Its mechanism of action and physiological effects have been studied extensively, and further research is needed to fully understand its therapeutic potential.
合成方法
Several methods have been reported for the synthesis of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. One of the most common methods involves the reaction of 2-phenylethanol with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1,2-diaminocyclohexane to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression. This compound has also been shown to have antipsychotic effects, indicating that it may be useful in the treatment of schizophrenia.
属性
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-11-14(12-4-2-1-3-5-12)18-15(20)13-10-16(13)6-8-17-9-7-16/h1-5,13-14,17,19H,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNALRXXRHEUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)


![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)